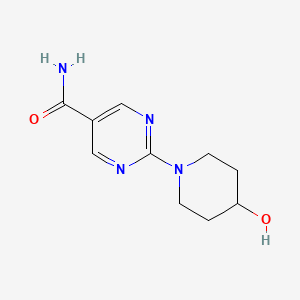

2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxamide

Description

2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxamide is a pyrimidine derivative featuring a 4-hydroxypiperidin-1-yl substituent at position 2 of the pyrimidine ring and a carboxamide group at position 5. Synthesis methods for pyrimidine-5-carboxamides typically involve condensation reactions or modifications of cyanoacetamide precursors, as described in one-pot synthetic protocols .

Properties

CAS No. |

1116339-71-9 |

|---|---|

Molecular Formula |

C10H14N4O2 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C10H14N4O2/c11-9(16)7-5-12-10(13-6-7)14-3-1-8(15)2-4-14/h5-6,8,15H,1-4H2,(H2,11,16) |

InChI Key |

GJHKBRVWIDKGLN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)C2=NC=C(C=N2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxamide typically involves the reaction of pyrimidine derivatives with piperidine derivatives under controlled conditions. One common method includes the use of 4-hydroxypiperidine and pyrimidine-5-carboxylic acid as starting materials. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to form an amine.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

Oxidation: Formation of 2-(4-oxopiperidin-1-yl)pyrimidine-5-carboxamide.

Reduction: Formation of 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxamide.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The substituent at position 2 of the pyrimidine ring significantly influences biological activity and physicochemical properties. Key analogs include:

a) Piperazine Derivatives

- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide Derivatives (e.g., Compound 6l):

- Substituent : 4-(4-Acetyl-2-nitrophenyl)piperazin-1-yl.

- Molecular Formula : C${27}$H${28}$N$8$O$7$ (MW: 758.29 g/mol).

- Activity : These derivatives exhibit binding affinity for butyrylcholinesterase (BuChE), with molecular docking studies supporting interactions with the BuChE active site (PDB: 5K5E) .

- Key Data : IR peaks at 1621 cm$^{-1}$ (C=O stretch) and ESI-MS confirmation of molecular weight .

b) Piperidine Derivatives

- 2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxamide: Substituent: 4-Hydroxymethylpiperidin-1-yl. Molecular Formula: C${12}$H${17}$N$5$O$2$ (MW: 263.30 g/mol).

c) Aminoethyl Derivatives

- 2-{[2-(4-Hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide: Substituent: [2-(4-Hydroxyphenyl)-ethyl]amino. Activity: Acts as a STAT6 inhibitor (IC$_{50}$ = 1.2 µM), targeting interleukin-4 (IL-4)-mediated signaling pathways .

Carboxamide Group Modifications

Variations in the carboxamide group (position 5) impact target selectivity and potency:

- N-Methyl-N-(3-(4-Nitrophenoxy)propyl) Substitution (Compound 6l): Enhances lipophilicity and membrane permeability due to the nitroaromatic and alkyl chain groups. Demonstrated improved BuChE inhibition compared to unsubstituted carboxamides .

Unsubstituted Carboxamide (Target Compound):

Core Structure Modifications

- Imidazo-Pyrimidine Carboxamide (): Structure: 2-(4-Chlorophenyl)-8-[(3S)-piperidin-3-ylamino]imidazo[1,2-c]pyrimidine-5-carboxamide. Molecular Formula: C${18}$H${19}$ClN$_6$O (MW: 370.84 g/mol).

Physicochemical and Structural Analysis

Biological Activity

2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a hydroxypiperidine group, which is believed to enhance its interaction with biological targets. Its molecular formula is .

Table 1: Structural Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxamide | C10H13N3O3 | Potential anticonvulsant and neuroprotective |

| 4-Hydroxyquinoline | C9H7NO | Known for antibacterial properties |

| 2-(4-Hydroxyphenyl)pyrimidine | C10H10N2O | Exhibits antitumor activity |

Anticonvulsant and Neuroprotective Effects

Research indicates that 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxamide demonstrates significant anticonvulsant properties. Studies have shown that it interacts with neurotransmitter receptors, potentially modulating excitatory and inhibitory signals in the brain, which could be beneficial in treating epilepsy and other neurological disorders .

Anti-inflammatory Properties

Preliminary investigations suggest that this compound may possess anti-inflammatory effects. It has been observed to inhibit COX-2 activity, a key enzyme in the inflammatory pathway, with an IC50 value comparable to established anti-inflammatory drugs like celecoxib . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidine ring can enhance these effects .

The compound's mechanism of action involves binding to specific receptors and enzymes, which modulates various cellular processes. This interaction can lead to both antimicrobial activity and modulation of inflammatory responses .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticonvulsant | Modulates neurotransmitter receptors | , |

| Anti-inflammatory | Inhibits COX-2 activity | , |

| Antimicrobial | Potential activity against various pathogens |

Case Study: Neuroprotective Effects in Animal Models

In a study involving animal models of epilepsy, administration of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxamide resulted in a significant reduction in seizure frequency and severity. The compound was shown to increase levels of GABA, an inhibitory neurotransmitter, thereby enhancing its neuroprotective profile .

Clinical Trials

While there are no completed clinical trials specifically targeting this compound, ongoing research aims to explore its potential in treating neurodegenerative diseases and inflammatory conditions. Future studies are expected to provide more insight into its efficacy and safety profiles in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.